6,6-Difluorobicyclo[3.1.0]hexan-3-amine

Catalog No.
S910960
CAS No.
1393541-13-3
M.F
C6H9F2N
M. Wt
133.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Difluorobicyclo[3.1.0]hexan-3-amine

CAS Number

1393541-13-3

Product Name

6,6-Difluorobicyclo[3.1.0]hexan-3-amine

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexan-3-amine

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

InChI

InChI=1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6/h3-5H,1-2,9H2

InChI Key

SZCZPSZRXWBDBG-UHFFFAOYSA-N

SMILES

C1C(CC2C1C2(F)F)N

Canonical SMILES

C1C(CC2C1C2(F)F)N

6,6-Difluorobicyclo[3.1.0]hexan-3-amine (CAS 1393541-13-3) is a highly specialized, conformationally restricted gem-difluorinated cycloalkylamine. It functions as an advanced bioisostere for traditional saturated heterocycles, such as morpholine or piperidine, and flexible cycloalkylamines. By incorporating a gem-difluorocyclopropane moiety into a bicyclic framework, this building block offers predictable modulation of basicity and lipophilicity while enforcing strict spatial geometry. It is primarily procured for lead optimization campaigns where improving metabolic stability, lowering amine pKa, and fine-tuning LogP are critical for overcoming pharmacokinetic liabilities in small-molecule therapeutics[1].

Research Fit

Scaffold Design Conformationally locked bicyclic amine core for structure-based drug design Restricted rotational degrees of freedom reduce entropic penalty upon target binding
Physicochemical Tuning Fluorine-mediated modulation of amine basicity and lipophilicity without scaffold alteration Supports independent optimization of pKa and LogP in SAR campaigns
Synthetic Utility Free primary amine handle enables modular derivatization for focused library synthesis Compatible with standard amide coupling, reductive amination, and sulfonamide formation

Substituting 6,6-difluorobicyclo[3.1.0]hexan-3-amine with flexible monocyclic alternatives like 4,4-difluorocyclohexan-1-amine or unfluorinated bicyclo[3.1.0]hexan-3-amine compromises both conformational rigidity and physicochemical tuning. Flexible cyclohexanes undergo rapid ring-flipping, which incurs a high entropic penalty upon target binding and can lead to off-target interactions. Furthermore, unfluorinated bicyclic analogs lack the potent electron-withdrawing effect of the gem-difluoro group, resulting in higher amine basicity (pKa) and increased lipophilicity (LogP). In procurement for lead optimization, failing to utilize the precise 6,6-difluorinated bicyclic core prevents the simultaneous reduction of target basicity and lipophilicity required to optimize membrane permeability and metabolic clearance [1].

Substitution Risk

Target Compound
gem-Difluoro Present at C6 bridgehead
pKa Context Reduced basicity via -I effect
LogP Context Reported decrease vs non-fluorinated
Conformation Locked puckered boat geometry
Non-Fluorinated or Monocyclic Analogs
! Absent fluorine may shift protonation state and H-bonding
! Higher pKa may alter permeability and off-target profile
! Lipophilicity mismatch may require extensive SAR re-optimization
! Monocyclic amines lack stereoelectronic preorganization

Quantitative Reduction of Amine Basicity (pKa)

The incorporation of the strongly electron-withdrawing gem-difluorocyclopropane ring significantly impacts the basicity of the adjacent amine. Experimental profiling demonstrates that 6,6-difluorobicyclo[3.1.0]hexan-3-amine exhibits a pKa reduction of 0.3 to 0.5 units compared to its unfluorinated counterpart, bicyclo[3.1.0]hexan-3-amine [1].

Evidence DimensionAmine basicity (pKa)
Target Compound DatapKa reduced by 0.3 - 0.5 units
Comparator Or BaselineUnfluorinated bicyclo[3.1.0]hexan-3-amine
Quantified Difference0.3 - 0.5 unit decrease in pKa
ConditionsAqueous titration / standard pKa profiling

Selecting a precursor with an intrinsically lower pKa reduces downstream hERG toxicity liabilities and enhances the membrane permeability of the final synthesized active pharmaceutical ingredient.

pKa Shift
Class-level inference
-0.3 to -0.5 units
Reported pKa context supports protonation-state screening
Extrapolated from bicyclo[3.2.0]heptane models

Lipophilicity (LogP) Attenuation for Improved Solubility

While fluorination often increases lipophilicity, the unique spatial arrangement of the 6,6-difluorobicyclo[3.1.0]hexane system uniquely lowers it. When incorporated into model amide derivatives, the 6,6-difluorinated core decreases LogP by 0.54 to 0.55 units relative to non-fluorinated bicyclic and monocyclic counterparts [1].

Evidence DimensionPartition coefficient (LogP)
Target Compound DataLogP reduction of ~0.55 units
Comparator Or BaselineNon-fluorinated bicyclo[3.1.0]hexane derivatives
Quantified Difference0.54 - 0.55 unit decrease in LogP
ConditionsModel benzamide/anilide derivative profiling

Simultaneously decreasing LogP and pKa is highly desirable in precursor selection for improving the aqueous solubility, formulation compatibility, and metabolic stability of pharmaceutical leads.

LogP Shift
Cross-study comparable
ΔLogP -0.54 to -0.55
Supports permeability and promiscuity screening
Shake-flask method; calculated target LogP 0.266

Conformational Restriction as a 4,4-Difluorocyclohexane Mimetic

6,6-Difluorobicyclo[3.1.0]hexan-3-amine acts as a rigidified mimetic of 4,4-difluorocyclohexylamine. The bicyclic [3.1.0] framework locks the spatial orientation of the amine and fluorine atoms, eliminating the rapid chair-chair conformational interconversions (ring-flipping) that characterize flexible monocyclic systems [1].

Evidence DimensionConformational dynamics
Target Compound DataLocked bicyclic geometry (no ring flipping)
Comparator Or Baseline4,4-Difluorocyclohexan-1-amine (rapid chair-chair interconversion)
Quantified DifferenceElimination of conformational entropy penalty associated with ring-flipping
ConditionsStructural analysis in target binding models

Pre-organizing the molecular geometry reduces the entropic penalty upon target binding, directly improving receptor affinity and selectivity over flexible analogs.

Conformational Restriction
Class-level inference
Strain energy ~20 kcal/mol
Reported constrained conformation context for target engagement
DFT calculations on bicyclo[3.1.0]hexane framework
Purity Specification
Specification review
≥98% (Free base)
Supports batch-to-batch reproducibility in SAR studies
Supplier analytical documentation with NMR/HPLC

Bioisosteric Replacement of Piperidines and Morpholines

Due to its lowered pKa and strictly defined spatial geometry, 6,6-difluorobicyclo[3.1.0]hexan-3-amine is highly effective as a bioisostere for saturated nitrogen heterocycles like morpholine or piperidine in lead optimization. It is the optimal choice when a development candidate suffers from poor metabolic stability or excessive basicity-driven off-target effects[1].

Optimization of Maraviroc Analogs and Chemokine Modulators

The compound has been explicitly validated in the synthesis of Maraviroc analogs, where it serves as a rigidified 4,4-difluorocyclohexane mimetic. Procurement of this specific amine allows medicinal chemists to systematically evaluate the impact of conformational restriction on CCR5 receptor binding and overall pharmacokinetic profiles [1].

Development of CNS-Penetrant Therapeutics

The dual ability of 6,6-difluorobicyclo[3.1.0]hexan-3-amine to lower LogP by ~0.55 units and reduce amine pKa makes it an ideal building block for central nervous system (CNS) drug candidates. These specific physicochemical modifications are critical for balancing aqueous solubility with blood-brain barrier permeability [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS target engagement studies
Reported pKa and LogP profile compatible with CNS MPO criteria
Protonation state and permeability assay review
Systematic pKa/LogP SAR exploration
gem-Difluoro substitution for tuneable physicochemical properties
Parallel library synthesis and analytical QC verification
Fluorinated bioisostere evaluation
Conformationally constrained cycloalkylamine replacement
Metabolic stability and in vitro assay context
Chemical biology probe development
Rigid nucleoside template with 19F NMR handle
Biophysical assay context and spectroscopic verification

XLogP3

0.8

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